molecular formula C12H11NO2 B101500 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone CAS No. 19212-42-1

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Cat. No.: B101500
CAS No.: 19212-42-1
M. Wt: 201.22 g/mol
InChI Key: LWPHDEBMXBDBBO-UHFFFAOYSA-N
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Description

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Microwave-Assisted Synthesis : A study by Mahmoud et al. (2021) explored the microwave-assisted one-pot three-component synthesis of thiazolyl(hydrazonoethyl)thiazoles using a similar isoxazole as a building block. This method showed promise for the rapid synthesis of potential anti-breast cancer agents, highlighting the versatility of isoxazole derivatives in medicinal chemistry synthesis (Mahmoud et al., 2021).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Jawad et al. (2020) synthesized a triazole derivative that acted as an effective corrosion inhibitor for mild steel in a hydrochloric acid environment. This research underlines the potential of using isoxazole and triazole derivatives in the development of new corrosion inhibitors, showcasing the compound's application in industrial material protection (Jawad et al., 2020).

Pharmacology and Biomedical Research

  • Antituberculosis and Cytotoxicity Studies : A study by Chitra et al. (2011) on heteroarylthioquinoline derivatives, synthesized from a compound structurally similar to 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, showed significant activity against Mycobacterium tuberculosis. This underscores the potential of these compounds in developing new antituberculosis drugs (Chitra et al., 2011).

  • Antimicrobial Activity : Kumar et al. (2019) synthesized isoxazole derivatives demonstrating in vitro antimicrobial activity against various bacterial and fungal organisms. The study emphasizes the compound's utility in the development of new antimicrobial agents (Kumar et al., 2019).

  • Cytotoxic Evaluation : The synthesis of novel 1,3,4-oxadiazole derivatives and their cytotoxic evaluation against human carcinoma cell lines by Adimule et al. (2014) highlight the potential application of this compound derivatives in cancer research (Adimule et al., 2014).

Properties

IUPAC Name

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPHDEBMXBDBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312475
Record name 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19212-42-1
Record name 19212-42-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pentane-2,4-dione (13.23 g, 0.132 mol) and triethylamine (13.35 g, 0.132 mol) in ethanol was added α-chlorobenzaldehyde oxime (13.70 g, 0.088 mol) at room temperature. The reaction mixture was stirred overnight at room temperature. To the reaction was added ethyl acetate and saturated aqueous NaCl. The organic phase was washed with saturated aqueous NaCl (twice) and dried with MgSO4, and the organic solvent was removed under reduced pressure to provide 17.7 g of the title compound. The yield was 100%.
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13.23 g
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13.35 g
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13.7 g
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Yield
100%
Customer
Q & A

Q1: What is the molecular structure of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone and how was it synthesized?

A1: this compound is an organic compound featuring an isoxazole ring core. [] It was synthesized through a 1,3-dipolar cycloaddition reaction. This type of reaction involves a nitrile oxide reacting with sodium pentane-2,4-dionate to form the isoxazole ring structure. [] A key structural feature of this compound is the dihedral angle of 84.8° between the isoxazole and phenyl rings within the molecule. []

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